3-Chloropyridine-2-sulfonyl fluoride
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Overview
Description
3-Chloropyridine-2-sulfonyl fluoride is a chemical compound that belongs to the class of fluorinated pyridines. It is characterized by the presence of a chlorine atom at the third position and a sulfonyl fluoride group at the second position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropyridine-2-sulfonyl fluoride typically involves the fluorination of the corresponding sulfonyl chloride. One common method includes the fluoride-chloride exchange reaction, where the sulfonyl chloride is treated with a fluorinating agent under controlled conditions . Another approach involves the electrophilic fluorination of thiols followed by oxidation to form the sulfonyl fluoride .
Industrial Production Methods
Industrial production of this compound often employs large-scale fluorination techniques using reagents such as aluminum fluoride and copper fluoride at elevated temperatures. These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloropyridine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include various sulfonyl derivatives, which can be further utilized in organic synthesis and other applications .
Scientific Research Applications
3-Chloropyridine-2-sulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its ability to modify biological targets.
Material Science: It is employed in the fabrication of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloropyridine-2-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit the function of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Similar in structure but with a fluorine atom at the second position instead of a chlorine atom.
3-Bromo-2-sulfonyl fluoride: Contains a bromine atom at the third position instead of chlorine.
Uniqueness
3-Chloropyridine-2-sulfonyl fluoride is unique due to the presence of both a chlorine atom and a sulfonyl fluoride group, which impart distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3-chloropyridine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWADGZYVURUDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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